Cas no 1073371-87-5 ((2-propoxypyridin-3-yl)boronic acid)

(2-Propoxypyridin-3-yl)boronic acid is a boronic acid derivative featuring a propoxy-substituted pyridine ring, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. Its boronic acid functional group enables efficient formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The propoxy substituent enhances solubility in organic solvents, facilitating handling in various reaction conditions. This compound is particularly useful in pharmaceutical and agrochemical research, where precise functionalization of pyridine scaffolds is required. Its stability under mild conditions and compatibility with diverse reaction setups make it a reliable choice for synthetic applications. Proper storage under inert conditions is recommended to maintain its reactivity.
(2-propoxypyridin-3-yl)boronic acid structure
1073371-87-5 structure
Product Name:(2-propoxypyridin-3-yl)boronic acid
CAS No:1073371-87-5
MF:C14H22BNO3
MW:263.140384197235
MDL:MFCD07781169
CID:839987
PubChem ID:24208791
Update Time:2025-11-06

(2-propoxypyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • 2-Propoxypyridine-3-boronic acid pinacol ester
    • Pyridine, 2-propoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2-n-Propoxypyridine-3-boronic acid pinacol ester
    • (2-propoxypyridin-3-yl)boronic acid
    • MFCD07781169
    • DTXSID30639882
    • FD10375
    • AKOS015950094
    • PS-12930
    • J-001882
    • 2-Propoxypyridine-3-boronic acid, pinacol ester
    • 2-Propoxypyridine-3-boronicacidpinacolester
    • SCHEMBL9998673
    • CS-0175973
    • 1073371-87-5
    • MDL: MFCD07781169
    • Inchi: 1S/C14H22BNO3/c1-6-10-17-12-11(8-7-9-16-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6,10H2,1-5H3
    • InChI Key: NEKFTDDYHKYVSI-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC=CN=C2OCCC)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 263.16900
  • Monoisotopic Mass: 263.1692737g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.6Ų

Experimental Properties

  • PSA: 40.58000
  • LogP: 2.16960

(2-propoxypyridin-3-yl)boronic acid Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2-propoxypyridin-3-yl)boronic acid Pricemore >>

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(2-propoxypyridin-3-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1073371-87-5)(2-propoxypyridin-3-yl)boronic acid
Order Number:A895463
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:51
Price ($):542.0
Email:sales@amadischem.com

Additional information on (2-propoxypyridin-3-yl)boronic acid

Introduction to (2-propoxypyridin-3-yl)boronic Acid (CAS No. 1073371-87-5)

(2-propoxypyridin-3-yl)boronic acid, with the chemical identifier CAS No. 1073371-87-5, is a significant compound in the field of organic synthesis and pharmaceutical development. This boronic acid derivative has garnered attention due to its versatile applications in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry. The compound's unique structural features, including a pyridine ring substituted with an isopropoxy group and a boronic acid moiety, make it an invaluable reagent for constructing complex molecular architectures.

The utility of (2-propoxypyridin-3-yl)boronic acid stems from its ability to participate in palladium-catalyzed reactions, enabling the formation of carbon-carbon bonds under mild conditions. This property is particularly advantageous in the synthesis of pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies have further highlighted the importance of this compound, demonstrating its role in the development of novel drug candidates and functional materials.

In the realm of pharmaceutical research, (2-propoxypyridin-3-yl)boronic acid has been employed in the synthesis of various bioactive molecules. Its incorporation into drug candidates has shown promise in targeting specific biological pathways, leading to the discovery of new therapeutic agents. For instance, studies have indicated its potential use in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The boronic acid functionality allows for precise molecular modifications, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of their compounds.

The compound's role in materials science is equally noteworthy. (2-propoxypyridin-3-yl)boronic acid has been utilized in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and conductive polymers. Its ability to facilitate cross-coupling reactions under ambient conditions makes it an ideal candidate for large-scale production processes. Moreover, its stability under various reaction conditions enhances its applicability in industrial settings.

Recent research has also explored the catalytic applications of (2-propoxypyridin-3-yl)boronic acid. Studies have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, particularly in the context of asymmetric synthesis. This has opened up new avenues for the development of enantioselective catalysts, which are crucial for producing chiral drugs with high enantiomeric purity. The compound's ability to induce high yields and selectivity in these reactions underscores its significance in modern synthetic chemistry.

The environmental impact of using (2-propoxypyridin-3-yl)boronic acid has also been a subject of interest. Researchers have been investigating sustainable synthetic routes that minimize waste and reduce energy consumption. These efforts align with the growing emphasis on green chemistry principles, ensuring that chemical processes are not only efficient but also environmentally friendly.

In conclusion, (2-propoxypyridin-3-yl)boronic acid (CAS No. 1073371-87-5) is a multifaceted compound with broad applications across various scientific disciplines. Its role in pharmaceutical synthesis, materials science, and catalysis highlights its importance as a building block for innovative chemical processes. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to remain a cornerstone of modern chemical innovation.

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Amadis Chemical Company Limited
(CAS:1073371-87-5)(2-propoxypyridin-3-yl)boronic acid
A895463
Purity:99%
Quantity:5g
Price ($):542.0
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